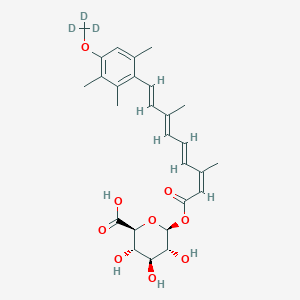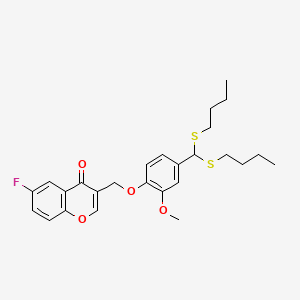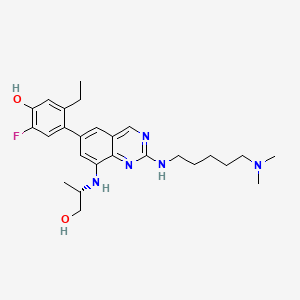![molecular formula C70H157N31O6 B12426959 (4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)
(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylsalicylic Acid: is a widely used medication known for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation. Acetylsalicylic Acid is also used as an antiplatelet agent to prevent blood clots.
準備方法
Synthetic Routes and Reaction Conditions
Acetylsalicylic Acid is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The general reaction is as follows:
C7H6O3+(CH3CO)2O→C9H8O4+CH3COOH
Industrial Production Methods
In industrial settings, the synthesis of Acetylsalicylic Acid involves the same esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through recrystallization. The purity of the final product is ensured through various quality control measures.
化学反応の分析
Types of Reactions
Acetylsalicylic Acid undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, Acetylsalicylic Acid hydrolyzes to form salicylic acid and acetic acid.
Oxidation: Acetylsalicylic Acid can be oxidized to form various products, including quinones.
Reduction: Reduction reactions of Acetylsalicylic Acid are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various oxidized products, including quinones.
Reduction: Reduced forms of Acetylsalicylic Acid, though less common.
科学的研究の応用
Acetylsalicylic Acid has a wide range of scientific research applications:
Chemistry: Used as a standard for studying esterification and hydrolysis reactions.
Biology: Studied for its effects on cellular processes and inflammation.
Medicine: Extensively researched for its role in pain relief, fever reduction, and anti-inflammatory effects. It is also studied for its antiplatelet properties and potential role in preventing cardiovascular diseases.
Industry: Used in the production of various pharmaceuticals and as a precursor for other chemical compounds.
作用機序
Acetylsalicylic Acid exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This enzyme is involved in the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting COX, Acetylsalicylic Acid reduces the production of prostaglandins, thereby alleviating pain, reducing fever, and decreasing inflammation. Additionally, its antiplatelet effect is due to the inhibition of thromboxane A2, a molecule involved in platelet aggregation.
類似化合物との比較
Similar Compounds
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID with a longer duration of action compared to Acetylsalicylic Acid.
Paracetamol (Acetaminophen): An analgesic and antipyretic with minimal anti-inflammatory effects.
Uniqueness of Acetylsalicylic Acid
Acetylsalicylic Acid is unique in its dual role as an analgesic/anti-inflammatory agent and an antiplatelet agent. Its ability to prevent blood clots sets it apart from other NSAIDs, making it particularly valuable in the prevention of cardiovascular events.
特性
分子式 |
C70H157N31O6 |
|---|---|
分子量 |
1529.2 g/mol |
IUPAC名 |
(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide |
InChI |
InChI=1S/C70H157N31O6/c1-52(2)35-59(39-86-29-32-88-57(11-6-20-93-70(79)80)47-100-33-8-13-64(100)46-99-55(10-5-19-92-69(77)78)41-96-58(37-71)36-67(74)107)89-30-27-83-22-21-82-23-25-85-38-54(9-4-18-91-68(75)76)94-44-61(50-103)97-42-56(15-17-66(73)106)95-43-60(49-102)90-31-28-84-24-26-87-45-63-12-7-34-101(63)48-62(51-104)98-40-53(81-3)14-16-65(72)105/h52-64,81-90,94-99,102-104H,4-51,71H2,1-3H3,(H2,72,105)(H2,73,106)(H2,74,107)(H4,75,76,91)(H4,77,78,92)(H4,79,80,93)/t53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63-,64-/m0/s1 |
InChIキー |
QKLLJKIKQKLUTE-FHUAGPRDSA-N |
異性体SMILES |
CC(C)C[C@@H](CNCCN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@@H](CC(=O)N)CN)NCCNCCNCCNC[C@H](CCCN=C(N)N)NC[C@H](CO)NC[C@H](CCC(=O)N)NC[C@H](CO)NCCNCCNC[C@@H]2CCCN2C[C@H](CO)NC[C@H](CCC(=O)N)NC |
正規SMILES |
CC(C)CC(CNCCNC(CCCN=C(N)N)CN1CCCC1CNC(CCCN=C(N)N)CNC(CC(=O)N)CN)NCCNCCNCCNCC(CCCN=C(N)N)NCC(CO)NCC(CCC(=O)N)NCC(CO)NCCNCCNCC2CCCN2CC(CO)NCC(CCC(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


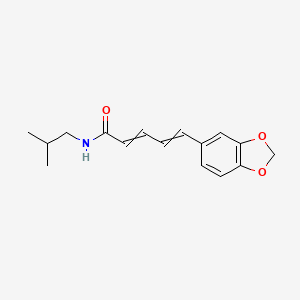
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
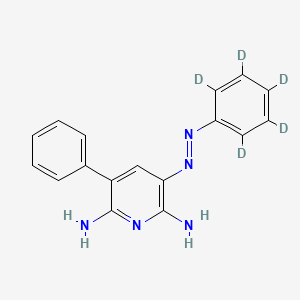
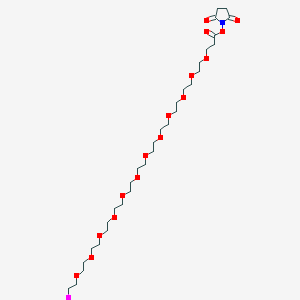
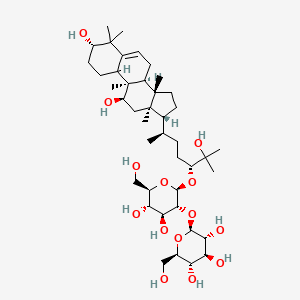
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)

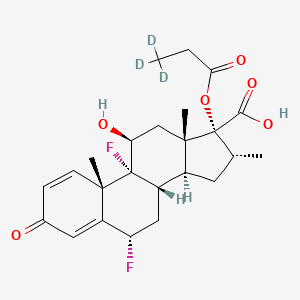
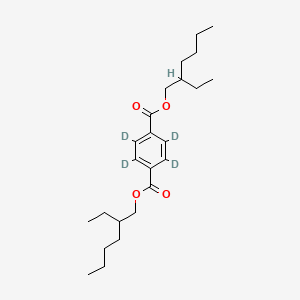
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
